(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid
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Description
(5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition and Pharmacological Activities
Compounds structurally related to (5-Oxo-3-phenyl-2-thioxo-imidazolidin-4-yl)-acetic acid, particularly (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have demonstrated significant pharmacological activities. These include functioning as potent aldose reductase inhibitors, with a notable example being epalrestat. Such inhibitors are particularly relevant in diabetic complications. Moreover, these compounds have shown low cytotoxic activity against specific cell lines, indicating potential for safe therapeutic applications (Kučerová-Chlupáčová et al., 2020).
Antifungal Effects
Certain derivatives of this compound have been prepared as potential antifungal agents. Their lipophilicity was analyzed using high-performance liquid chromatography, and they were evaluated against selected fungal species. Some derivatives exhibited strong inhibitory effects on specific Candida species (Doležel et al., 2009).
Antimicrobial Properties
Rhodanine-3-acetic acid derivatives, closely related to this compound, have shown significant antimicrobial activities. These derivatives were active against a range of mycobacteria, including Mycobacterium tuberculosis, and exhibited antibacterial activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).
Fluorescence and Chemical Sensing Applications
A derivative of this compound was synthesized for selective determination of Co2+ ions due to its fluorescent quenching effect. This indicates its potential use as a chemical sensor for specific metal ions (Li Rui-j, 2013).
Properties
IUPAC Name |
2-(5-oxo-3-phenyl-2-sulfanylideneimidazolidin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-9(15)6-8-10(16)12-11(17)13(8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H,12,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUZMPBXGKOAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=O)NC2=S)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.